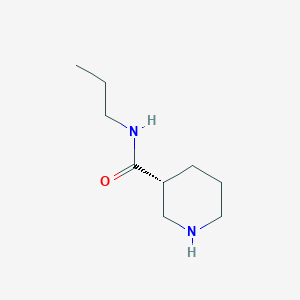

(3R)-N-Propyl-3-piperidinecarboxamide HCl

Vue d'ensemble

Description

(3R)-N-Propyl-3-piperidinecarboxamide HCl is a chemical compound belonging to the piperidine class of compounds. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties. This compound, in particular, has shown potential in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-Propyl-3-piperidinecarboxamide HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and reduction, with careful control of temperature, pressure, and catalysts to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(3R)-N-Propyl-3-piperidinecarboxamide HCl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents to form different derivatives.

Substitution: This involves the replacement of one functional group with another, commonly using reagents like organolithium or Grignard reagents.

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane, organolithium compounds, and Grignard reagents. Reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines.

Applications De Recherche Scientifique

(3R)-N-Propyl-3-piperidinecarboxamide HCl has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various receptors.

Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases.

Mécanisme D'action

The mechanism of action of (3R)-N-Propyl-3-piperidinecarboxamide HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Piperidine: The parent compound with a simple structure.

Piperidinone: An oxidized form of piperidine.

N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom.

Uniqueness

(3R)-N-Propyl-3-piperidinecarboxamide HCl is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Activité Biologique

(3R)-N-Propyl-3-piperidinecarboxamide HCl, a derivative of piperidine, has garnered attention for its potential biological activities, particularly in the context of receptor modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. It has been shown to act as an antagonist at the histamine H3 receptor and also exhibits affinity for sigma receptors. The dual activity at these targets suggests a potential for therapeutic applications in conditions such as narcolepsy and various neuropsychiatric disorders.

Key Mechanisms:

- Histamine H3 Receptor Antagonism: This receptor plays a crucial role in neurotransmitter release regulation. Antagonism can enhance the release of various neurotransmitters, potentially improving cognitive functions and alertness.

- Sigma Receptor Modulation: Sigma receptors are implicated in pain modulation and neuroprotection. Interaction with these receptors may contribute to analgesic effects and neuroprotective properties.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Cognitive Enhancement:

A study exploring the effects of histamine H3 antagonists, including compounds similar to this compound, demonstrated improved cognitive performance in animal models. These findings suggest that antagonism at the histamine H3 receptor may be beneficial for treating cognitive deficits associated with neurodegenerative diseases. -

Pain Management:

Research on sigma receptor modulators indicates that compounds with similar structures to this compound exhibit significant analgesic properties in preclinical models. The dual action on sigma receptors may enhance pain relief without the side effects commonly associated with traditional analgesics. -

Antiviral Properties:

In vitro studies have shown that derivatives of piperidine, including this compound, possess antiviral activity against several viruses, including HIV and HSV. The mechanism involves interference with viral replication processes, highlighting its potential as a therapeutic agent in viral infections .

Research Findings

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity. For instance, modifications to the piperidine ring have been shown to significantly influence receptor binding affinities and biological outcomes.

Structural Optimization:

- Modifications at the 4-position of the piperidine ring have been linked to increased selectivity for sigma receptors.

- The introduction of alkyl chains has demonstrated improved potency against histamine H3 receptors.

Propriétés

IUPAC Name |

(3R)-N-propylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGOHJGXWYGROI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286152 | |

| Record name | (3R)-N-Propyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881546-37-8 | |

| Record name | (3R)-N-Propyl-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881546-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-N-Propyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.